molecular formula C9H11F3N4 B1523285 4-(1-Piperazinyl)-6-(trifluoromethyl)pyrimidine CAS No. 845616-55-9

4-(1-Piperazinyl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B1523285
CAS No.: 845616-55-9
M. Wt: 232.21 g/mol
InChI Key: QDKHOCPDMXKZCN-UHFFFAOYSA-N
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Description

4-(1-Piperazinyl)-6-(trifluoromethyl)pyrimidine is a heterocyclic compound that contains both a piperazine ring and a pyrimidine ring with a trifluoromethyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Piperazinyl)-6-(trifluoromethyl)pyrimidine typically involves the reaction of 4-chloro-6-(trifluoromethyl)pyrimidine with piperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(1-Piperazinyl)-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Nucleophilic substitution: The piperazine ring can participate in nucleophilic substitution reactions.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.

    Cycloaddition: The pyrimidine ring can undergo cycloaddition reactions with suitable reagents.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Cycloaddition: Reagents like azides or nitrile oxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperazine derivatives, while cycloaddition can produce fused ring systems.

Scientific Research Applications

4-(1-Piperazinyl)-6-(trifluoromethyl)pyrimidine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a scaffold for the development of pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Industrial Applications: It is employed in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-(1-Piperazinyl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to these targets and modulate their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross biological membranes and reach its site of action.

Comparison with Similar Compounds

Similar Compounds

    4-(1-Piperazinyl)pyrimidine: Lacks the trifluoromethyl group, resulting in different physicochemical properties.

    6-(Trifluoromethyl)pyrimidine: Lacks the piperazine ring, affecting its biological activity.

    4-(1-Piperazinyl)-2-methylpyrimidine: Contains a methyl group instead of a trifluoromethyl group, leading to variations in reactivity and potency.

Uniqueness

4-(1-Piperazinyl)-6-(trifluoromethyl)pyrimidine is unique due to the presence of both the piperazine ring and the trifluoromethyl group. This combination imparts distinct physicochemical properties, such as increased lipophilicity and enhanced binding affinity to biological targets, making it a valuable compound in medicinal chemistry and other scientific research fields.

Properties

IUPAC Name

4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N4/c10-9(11,12)7-5-8(15-6-14-7)16-3-1-13-2-4-16/h5-6,13H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDKHOCPDMXKZCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=NC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90680951
Record name 4-(Piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845616-55-9
Record name 4-(Piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 4-chloro-6-(trifluoromethyl)pyrimidine (1.0 g, 5.48 mmol), piperazine (2.36 g, 27.4 mmol), and triethylamine (2.29 mL, 16.4 mmol) in DMF (20 mL) was stirred at 100° C. for 5 h. The reaction solution was diluted with water and extracted with ethyl acetate three times, dried with sodium sulfate, filtered, and concentrated in vacuo. The crude residue was purified by flash column chromatography (10% MeOH/5% Et3N/EtOAc) to yield the desired product (720 mg, 56.6%). LCMS calculated for C9H12F3N4: (M+1) 233.1; found 233.1.
Quantity
1 g
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2.36 g
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2.29 mL
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20 mL
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0 (± 1) mol
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Yield
56.6%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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